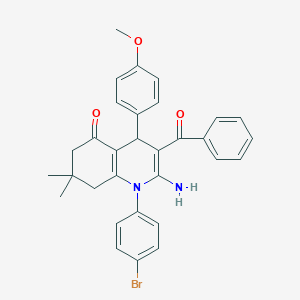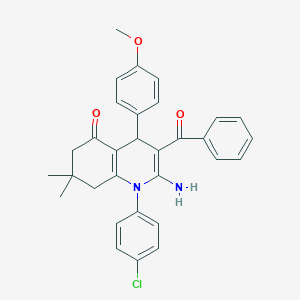![molecular formula C22H28N2O2 B304415 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B304415.png)
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is not fully understood. However, it is believed to act through the modulation of various neurotransmitters, including GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione has a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It also exhibits potent analgesic effects, reducing pain in animal models of neuropathic pain. Additionally, it has been shown to reduce inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione in lab experiments is its potent pharmacological effects. It can be used to investigate the mechanisms of action of various neurotransmitters and enzymes, as well as to develop new drugs for the treatment of various diseases. However, one of the limitations is that it is a relatively new compound, and its long-term effects on the body are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it could be investigated for its potential use as an analgesic or anti-inflammatory agent. Further research is also needed to investigate its long-term effects on the body and to optimize its pharmacological properties for use in drug development.
In conclusion, 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is a promising compound with a range of potential applications in various fields of science. Its unique properties and potent pharmacological effects make it a valuable tool for investigating the mechanisms of action of various neurotransmitters and enzymes, as well as for developing new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and its potential for use in the treatment of neurodegenerative diseases and other conditions.
Synthesemethoden
The synthesis of 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione involves the reaction of 1-adamantylamine with ethyl acetoacetate and benzaldehyde in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, followed by a cyclization step to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of science. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione |
|---|---|
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
3-[1-(1-adamantyl)ethylamino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H28N2O2/c1-14(22-11-15-7-16(12-22)9-17(8-15)13-22)23-19-10-20(25)24(21(19)26)18-5-3-2-4-6-18/h2-6,14-17,19,23H,7-13H2,1H3 |
InChI-Schlüssel |
SLMWKNYKHBTVTM-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4CC(=O)N(C4=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4CC(=O)N(C4=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















